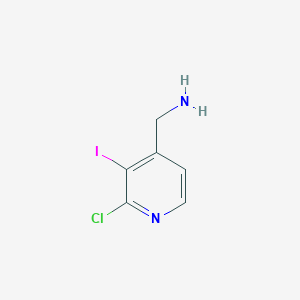
4-Bromo-2-methylpentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-methylpentanenitrile is an organic compound with the molecular formula C6H10BrN It is a nitrile derivative, characterized by the presence of a bromine atom and a nitrile group attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2-methylpentanenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane (such as 4-bromo-2-methylpentane) is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above, with careful control of reaction conditions to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrolysis Reactions: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium or potassium cyanide in ethanol.
Reduction: Lithium aluminum hydride (LiAlH4).
Hydrolysis: Acidic or basic conditions.
Major Products:
Substitution: Various substituted nitriles.
Reduction: Primary amines.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
4-Bromo-2-methylpentanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methylpentanenitrile involves its interaction with various molecular targets and pathways:
Nucleophilic Substitution: The bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond.
Comparison with Similar Compounds
4-Bromo-2-methylpentanenitrile can be compared with other nitrile compounds such as:
4-Bromo-2-methylbenzonitrile: Similar in structure but with a benzene ring instead of a pentane backbone.
2-Methylpentanenitrile: Lacks the bromine atom, resulting in different reactivity and applications.
Uniqueness: The presence of both a bromine atom and a nitrile group in this compound makes it a versatile compound with unique reactivity, allowing for a wide range of chemical transformations and applications.
Properties
Molecular Formula |
C6H10BrN |
|---|---|
Molecular Weight |
176.05 g/mol |
IUPAC Name |
4-bromo-2-methylpentanenitrile |
InChI |
InChI=1S/C6H10BrN/c1-5(4-8)3-6(2)7/h5-6H,3H2,1-2H3 |
InChI Key |
TZQHOJUXAFVMRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine](/img/structure/B12314443.png)
![7-Benzyl-2-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B12314446.png)

![2-(ethylamino)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B12314452.png)
![2-[4-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3-hydroxyphenyl]-5-hydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12314454.png)





amine](/img/structure/B12314497.png)


